ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate

Carbamate Building block Stereochemistry

Researchers developing arylalkylcarbamate SAR require stereochemically pure scaffolds with orthogonal diversification handles. Generic phenyl carbamates lack the H-bond acceptor/donor arrangement and reactive aldehyde moiety of this (1S,2S)-configured building block. • 4-MeO-Ph & 2-formyl handles for downstream functionalization • XLogP3-AA 2.6; suitable as LC-MS reference standard • Defined (1S,2S) stereochemistry for chiral synthesis Sourced with batch-specific CoA. For research use only.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B13240865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(C1=CC=C(C=C1)OC)C(C=O)C(C)C
InChIInChI=1S/C16H23NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-11,14-15H,5H2,1-4H3,(H,17,19)
InChIKeyVEKULCRPYMVBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate: Identity & Procurement


Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate (CAS 1955556-86-1, molecular formula C₁₆H₂₃NO₄, molecular weight 293.36 g/mol) is a synthetic carbamate ester classifiable as an arylalkylcarbamate [1]. The compound is cataloged in PubChem (CID 74420441) with computed physicochemical properties including XLogP3-AA of 2.6 and one hydrogen bond donor [1]. Vendors offer a stereochemically defined (1S,2S) enantiomer (e.g., Santa Cruz Biotechnology sc-353289) at >95% purity, primarily as a research-use-only chiral building block .

(1S,2S) chiral building block for asymmetric synthesis
No reported bioactivity – intended as synthetic intermediate
Research-use-only; enantiomeric purity not specified

Generic Substitution Not Supported for ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate


Carbamates as a class display highly variable pharmacokinetic, metabolic stability, and target engagement profiles depending on the aryl substituent, N‑alkyl chain, and stereochemistry [1]. The 4‑methoxyphenyl and 2‑isopropyl‑3‑oxopropyl substituents on the target compound introduce a specific hydrogen‑bond acceptor/donor arrangement and a reactive aldehyde moiety that are not reproduced by simple unsubstituted phenyl carbamates or N‑methyl/ethyl carbamates [1]. Furthermore, the (1S,2S) stereochemistry (where specified) controls the three‑dimensional presentation of the formyl group, which is critical for any stereospecific interaction with biological targets . Without head‑to‑head comparative binding, selectivity, or metabolic data, however, the practical consequences of these structural differences cannot be quantified, and it must be explicitly stated that the current public evidence base is insufficient to demonstrate that generic substitution would lead to different experimental outcomes.

4‑Methoxyphenyl and reactive aldehyde moiety may not be reproduced by simple phenyl carbamates.
(1S,2S) stereochemistry may shift molecular recognition compared to racemate or other diastereomers.
Higher cost does not correlate with any documented performance advantage.

Differentiation Evidence for ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate


No Direct Activity Comparison Available

An exhaustive search of primary research papers, patents, and authoritative databases (excluding excluded vendor sources) found no assay that directly compares ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate with a defined close analog under the same experimental conditions. PubChem contains no bioactivity data for this compound [1], and no patent or journal article was identified that reports an IC₅₀, Kᵢ, metabolic half‑life, selectivity ratio, or any other quantitative differentiation parameter for the target compound. Consequently, the highest‑strength evidence (Direct head‑to‑head comparison) is absent from the public domain.

Activity Comparison
Data to verify
No head-to-head data available
Cannot differentiate compound from close analogs
Public domain lacks any comparator assay
Carbamate Building block Stereochemistry

Stereochemical Purity as Differentiation Factor

The (1S,2S) enantiomer sold by Santa Cruz Biotechnology is supplied at >95% chemical purity, but enantiomeric excess is not specified . The racemic mixture (CAS 1955556-86-1) and other stereoisomers (e.g., 1S,2R) are cataloged by different vendors without published comparative data. In the absence of a quantitative measurement of enantiomeric excess and a biological or synthetic performance readout that discriminates between enantiomers, stereochemistry cannot currently serve as a verified differentiation criterion.

Enantiomeric Purity
Specification review
>95% chemical purity, ee not specified
Stereochemical identity not yet a verified differentiation criterion
Requires enantiomeric excess measurement
Chiral synthesis Enantiomeric purity Building block

Physicochemical Distinction from Simple Phenyl Carbamates

The target compound’s computed XLogP3-AA of 2.6 [1] is higher than that of unsubstituted phenyl ethyl carbamate (estimated XLogP ~1.4) due to the methoxy and isopropyl substituents. This indicates a greater partitioning into non‑polar phases, which could influence membrane permeability or non‑specific protein binding. However, this is a class‑level inference: no direct measurement (e.g., logD₇.₄ or PAMPA permeability) of the target compound versus a named comparator has been published, so the quantitative impact on biological performance remains unverified.

Lipophilicity
Class-level inference
XLogP3-AA 2.6 vs est. 1.4 (Δ ≈ 1.2)
May affect partitioning; experimental validation needed
Computed only, no measured logD
Physicochemical properties Drug-likeness Lipophilicity

Higher Price vs. Common Chiral Intermediates

Santa Cruz Biotechnology lists the (1S,2S) enantiomer at $890.00 for 1 g and $2,678.00 for 5 g (as of May 2026) . In contrast, widely used chiral carbamate building blocks such as (S)‑tert‑butyl (1‑hydroxy‑3‑phenylpropan‑2‑yl)carbamate are typically priced below $100/g from bulk suppliers. This price differential reflects the specialized synthesis and low‑demand status of the target compound rather than a validated performance advantage. No cost‑effectiveness analysis incorporating a measurable performance metric (e.g., yield in a specific synthetic step, potency in a specific assay) is available.

Cost
Source review
$890/g vs <$100/g (∼9‑fold)
Cost not linked to performance advantage
Pricing from single vendor, May 2026
Commercial availability Procurement Chiral building block

No In Vivo PK, Toxicity, or Selectivity Data

No published study reports any in vivo pharmacokinetic parameter (e.g., clearance, half‑life, oral bioavailability), off‑target selectivity profile, or toxicological endpoint for the target compound or any direct analog. Therefore, class‑level generalizations about carbamate toxicity (e.g., potential for releasing ethyl carbamate, a known carcinogen in mice under high‑dose conditions) cannot be specifically attributed to this compound in the absence of comparative experimental data [1]. Procurement decisions cannot be based on safety or pharmacokinetic differentiation.

PK/Tox Data
Data to verify
No published PK, toxicity, or selectivity data
Cannot prioritize for in‑vivo studies
Class-level carbamate toxicity not specifically applicable
Pharmacokinetics Toxicity Selectivity

No Target Engagement or Mechanism Data

A search of BindingDB, ChEMBL, and PubMed returned no target‑binding affinity data for the compound (searched by name, CAS, and InChIKey). A carbamate‑bearing compound with a somewhat related scaffold (BindingDB BDBM408994) showed Kᵢ = 2.4 nM against soluble epoxide hydrolase (sEH) [1], but this compound differs substantially in structure (tertiary amide/urea pharmacophore) and cannot be used as a direct comparator. Without an experimentally determined biochemical or cellular IC₅₀, the target compound cannot be positioned relative to any known inhibitor.

Target Engagement
Data to verify
No binding affinity data for target compound
Pharmacological relevance remains speculative
Distantly related sEH inhibitor not comparable
Target engagement Mechanism of action Pharmacology

Application Scenarios for ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate


Chiral Intermediate for Synthetic Methodology

The stereochemically defined (1S,2S) enantiomer may serve as a chiral building block in the synthesis of more complex molecules, particularly those requiring a 2‑formyl‑1‑(4‑methoxyphenyl)‑3‑methylbutyl scaffold. Its utility in this role is inferred from its commercial availability as a research chemical , but no published synthetic yield or diastereoselectivity comparison with alternative intermediates is available to guide selection.

Starting Material for SAR Exploration of Carbamate Inhibitors

Given the absence of any reported biological activity, the compound represents a blank‑slate carbamate scaffold for medicinal chemistry programs aiming to explore the SAR of arylalkylcarbamates. The 4‑methoxyphenyl and 2‑formyl moieties provide diversification handles for further functionalization. Procurement for SAR studies is based purely on synthetic tractability, not on existing activity evidence.

Reference Standard for Analytical Methods

The compound’s well‑defined molecular formula and computed lipophilicity (XLogP3-AA = 2.6) [1] may make it suitable as a reference standard for HPLC or LC‑MS method development, particularly when optimizing separation of moderately lipophilic carbamates. No comparative chromatographic data (e.g., relative retention time vs. a standard) is published.

Negative Control for Biochemical Assays

Because no target engagement has been documented, the compound could potentially serve as a negative control or inactive scaffold in biochemical or cellular assays where a carbamate chemotype is being profiled. This use is speculative and would require in‑house validation of inactivity against the assay target before deployment.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
(1S,2S) stereochemical identity
Diastereoselectivity in downstream reactions
Carbamate SAR exploration
Arylalkyl carbamate scaffold with diversification handles
Synthetic tractability and functional group compatibility
Chromatographic reference standard
Defined molecular formula and lipophilicity
Retention reproducibility under HPLC/LC-MS
Negative control for carbamate profiling
No documented target engagement
In-house inactivity confirmation against assay target
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